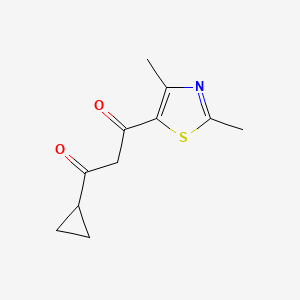
1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione is an organic compound with the molecular formula C11H13NO2S and a molecular weight of 223.29 g/mol . This compound features a cyclopropyl group and a thiazole ring, which are known for their unique chemical properties and biological activities .
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the precursor molecule.
Thiazole Formation: Formation of the thiazole ring through cyclization reactions.
Final Assembly: Coupling of the cyclopropyl and thiazole moieties under specific reaction conditions.
Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound is available in large quantities for research and application .
Analyse Des Réactions Chimiques
1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
The uniqueness of this compound lies in its specific structural features and the combination of the cyclopropyl and thiazole moieties, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H13NO2S |
|---|---|
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
1-cyclopropyl-3-(2,4-dimethyl-1,3-thiazol-5-yl)propane-1,3-dione |
InChI |
InChI=1S/C11H13NO2S/c1-6-11(15-7(2)12-6)10(14)5-9(13)8-3-4-8/h8H,3-5H2,1-2H3 |
Clé InChI |
GCYNBTSXIZIFLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C)C(=O)CC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-5-[[(phenylmethoxy)carbonyl]amino]pentanoic acid](/img/structure/B13493697.png)
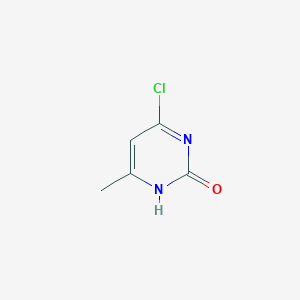
![4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13493706.png)
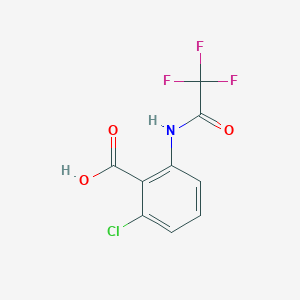
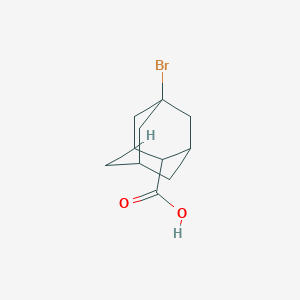
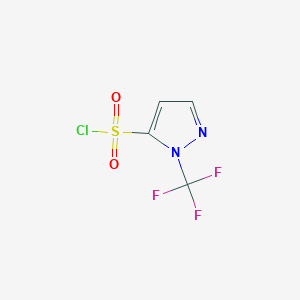
![tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate](/img/structure/B13493736.png)
![Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13493743.png)

![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride](/img/structure/B13493756.png)
![3-Bromo-2-isopropylimidazo[1,2-a]pyridine](/img/structure/B13493759.png)
![tert-butyl (6-bromo-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B13493767.png)
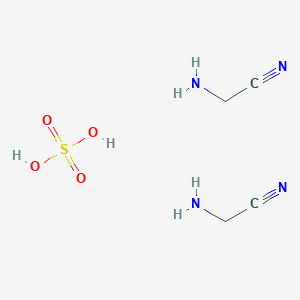
![lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13493793.png)
